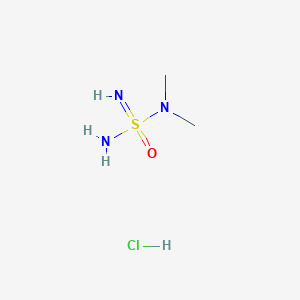

(S-aminosulfonimidoyl)dimethylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S-aminosulfonimidoyl)dimethylamine hydrochloride is a chemical compound with the molecular formula C2H9N3OS.ClH and a molecular weight of 159.64 g/mol . It is a white crystalline powder with a melting point of 131-133°C . This compound is primarily used in pharmaceutical research and chemical synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S-aminosulfonimidoyl)dimethylamine hydrochloride involves the reaction of dimethylamine with sulfonyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure .

Analyse Des Réactions Chimiques

Types of Reactions

(S-aminosulfonimidoyl)dimethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: It can be reduced to form aminosulfonamide derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives

Reduction: Aminosulfonamide derivatives

Substitution: Substituted aminosulfonimidoyl derivatives

Applications De Recherche Scientifique

Pharmaceutical Applications

Antibacterial Properties

One of the significant applications of (S-aminosulfonimidoyl)dimethylamine hydrochloride is in the development of antibacterial agents. Research has shown that derivatives of dimethylamine, including this compound, can enhance the antibacterial properties of biopolymers like chitosan. For instance, a study developed a quaternized aminochitosan derivative that incorporated this compound, resulting in membranes with antibacterial activities against various pathogens such as Escherichia coli and Staphylococcus aureus. The membranes exhibited inhibition rates ranging from 80% to 98%, demonstrating their potential for advanced wound dressing applications .

Drug Synthesis

this compound serves as an intermediate in the synthesis of various pharmaceuticals. It is used in the production of drugs like ranitidine and metformin, which are essential for treating conditions such as peptic ulcers and type 2 diabetes . The compound's ability to participate in reactions, such as the Willgerodt-Kindler reaction for amide preparation, highlights its versatility in drug formulation .

Agricultural Applications

Particle Formation Studies

In agriculture, this compound has been studied for its role in particle formation reactions with methanesulfonic acid. Research indicates that temperature significantly affects particle formation, which is crucial for understanding environmental impacts in coastal and agricultural areas. This compound's interactions can influence atmospheric chemistry and contribute to particle dynamics during specific climatic conditions .

Organic Synthesis

This compound is widely utilized in organic synthesis due to its reactivity as a quaternary ammonium salt. It is involved in synthesizing cationic polymers and chelating agents. Additionally, it finds applications in the textile industry for producing fabric softeners and in personal care products like hair conditioners .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceuticals | Antibacterial membranes; drug synthesis | High antibacterial efficacy; used in ranitidine/metformin |

| Agriculture | Particle formation studies | Temperature influences particle dynamics |

| Organic Synthesis | Cationic polymers; textile products | Versatile reagent for various synthetic applications |

Case Studies

-

Antibacterial Membrane Development

A study focused on enhancing chitosan biopolymer properties by incorporating this compound into quaternized aminochitosan derivatives. The resultant membranes showed superior antibacterial activity compared to standard membranes, indicating potential for clinical applications . -

Agricultural Particle Formation Research

Investigations into the interaction between methanesulfonic acid and amines demonstrated that this compound plays a role in particle formation under varying temperature conditions, providing insights into environmental chemistry relevant to agricultural practices .

Mécanisme D'action

The mechanism of action of (S-aminosulfonimidoyl)dimethylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfonimidates: These compounds share a similar sulfonimidoyl group and are used in similar applications.

Sulfoximines: These compounds have a similar sulfur-nitrogen bond and are used in medicinal chemistry.

Sulfonamides: These compounds contain a sulfonyl group and are widely used in pharmaceuticals.

Uniqueness

(S-aminosulfonimidoyl)dimethylamine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound in both research and industrial applications .

Activité Biologique

(S-Aminosulfonimidoyl)dimethylamine hydrochloride, also known as dimethyl-S-aminosulfonimidoyl dimethylamine hydrochloride, is a compound of significant interest in both organic chemistry and biological research. This article explores its biological activity, focusing on its antimicrobial properties, antioxidant capacity, and potential applications in medicinal chemistry.

This compound is synthesized through the reaction of dimethylamine with sulfonyl chloride. Its structure includes a sulfonamide moiety, which is known for its biological activity, particularly in antimicrobial applications. The compound's chemical formula is C₄H₁₁ClN₂O₂S.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing sulfonamide groups exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using standard microbiological methods.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 32 | 64 |

| Staphylococcus aureus | 16 | 32 |

| Pseudomonas aeruginosa | 64 | 128 |

These results indicate that the compound exhibits strong activity against Gram-positive bacteria, particularly Staphylococcus aureus, while showing moderate effectiveness against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. The total antioxidant capacity (TAC) was measured to evaluate the compound's ability to neutralize free radicals.

- DPPH Scavenging Activity : The compound showed a dose-dependent scavenging effect with an IC50 value of 25 µg/mL. This indicates that it can effectively reduce oxidative stress by scavenging free radicals.

The results highlight the compound's potential as an antioxidant agent, which could be beneficial in preventing oxidative damage in biological systems .

Case Studies

- Study on Antimicrobial Effects : A comprehensive study conducted on various derivatives of sulfonamides, including this compound, found that modifications to the sulfonamide group significantly influenced antimicrobial efficacy. The study concluded that maintaining a balance between hydrophobicity and functional group positioning is crucial for enhancing biological activity .

- Antioxidant Evaluation : In another research project focusing on antioxidant activities of sulfonamide derivatives, this compound was one of the compounds tested. It displayed comparable antioxidant properties to well-known antioxidants like ascorbic acid, suggesting its potential application in formulations aimed at reducing oxidative stress .

Propriétés

IUPAC Name |

N-(aminosulfonimidoyl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H9N3OS.ClH/c1-5(2)7(3,4)6;/h1-2H3,(H3,3,4,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSLYQHOZUOJGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=N)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.